3-(Dichloromethylsilyl)propyl methacrylate

Adhesion Composite Materials Thermal Cycling Stability

3-(Dichloromethylsilyl)propyl methacrylate (CAS 18301-56-9) is an organochlorosilane compound with the molecular formula C8H14Cl2O2Si and a molecular weight of 241.19 g/mol. It features a polymerizable methacrylate group at one terminus and a hydrolyzable methyldichlorosilyl group at the other, enabling its dual functionality as both a comonomer in radical polymerizations and a reactive silane coupling agent for surface modification.

Molecular Formula C8H14Cl2O2Si
Molecular Weight 241.18 g/mol
CAS No. 18301-56-9
Cat. No. B102217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dichloromethylsilyl)propyl methacrylate
CAS18301-56-9
Molecular FormulaC8H14Cl2O2Si
Molecular Weight241.18 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC[Si](C)(Cl)Cl
InChIInChI=1S/C8H14Cl2O2Si/c1-7(2)8(11)12-5-4-6-13(3,9)10/h1,4-6H2,2-3H3
InChIKeyQXKMQBOTKLTKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dichloromethylsilyl)propyl Methacrylate (CAS 18301-56-9): A Bifunctional Methacrylate-Terminated Organochlorosilane for Polymer Synthesis and Surface Modification


3-(Dichloromethylsilyl)propyl methacrylate (CAS 18301-56-9) is an organochlorosilane compound with the molecular formula C8H14Cl2O2Si and a molecular weight of 241.19 g/mol [1]. It features a polymerizable methacrylate group at one terminus and a hydrolyzable methyldichlorosilyl group at the other, enabling its dual functionality as both a comonomer in radical polymerizations and a reactive silane coupling agent for surface modification . This bifunctionality allows it to serve as a molecular bridge between organic polymer matrices and inorganic substrates such as glass, metals, and silica [1].

Why Substituting 3-(Dichloromethylsilyl)propyl Methacrylate with Other Methacryloxy Silanes Requires Performance Verification


While other methacryloxy silanes, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPM) or 3-(trichlorosilyl)propyl methacrylate (TCSPM), share a common methacrylate group, their differing hydrolyzable moieties—methoxy, ethoxy, or chloro groups—dictate distinct hydrolysis and condensation kinetics, interfacial bonding efficiencies, and long-term material durability [1]. The number and type of hydrolyzable groups directly influence the crosslink density and the stability of the silane interphase under thermal and hydrolytic stress [2]. Consequently, direct substitution without empirical validation can lead to significant deviations in composite mechanical properties, adhesion strength, and resistance to environmental aging.

Quantitative Differentiation of 3-(Dichloromethylsilyl)propyl Methacrylate from Close Analogs: Comparative Performance Evidence


Thermal Cycling Durability: 3-MPSC2 vs. 3-MPSC3 in Glass-Resin Adhesion

In a comparative study of silane coupling agents for acrylic resin adhesion to glass, 3-methacryloxypropyl-methyldichlorosilane (3-MPSC2, the target compound) and 3-methacryloxypropyl-trichlorosilane (3-MPSC3) exhibited similar tensile bond strength after 60 days of water immersion at 37°C. However, after 2000 thermal cycles between 4°C and 60°C water baths, the bond strength of 3-MPSC2-treated specimens decreased, whereas 3-MPSC3-treated specimens maintained their adhesion levels [1].

Adhesion Composite Materials Thermal Cycling Stability

Water Resistance: Comparative Performance of Methyldichlorosilane vs. Trichlorosilane

In the same study, the tensile bond strength of acrylic resin to glass plates treated with 3-MPSC2 (methyldichlorosilane) was found to be similar to that of 3-MPSC3 (trichlorosilane) after immersion in water at 37°C for 60 days, suggesting that the presence of two hydrolyzable chloro groups is sufficient to confer robust hydrolytic stability for this specific adhesive system [1].

Hydrolytic Stability Adhesion Silane Coupling Agents

Influence of Hydrolyzable Group Number on Composite Mechanical Properties

A review of silane-treated glass bead-filled poly(vinyl chloride) composites found that surface treatment with silanes possessing two alkoxy groups was more effective at improving yield stress than silanes with three alkoxy groups [1]. This class-level observation suggests that the bifunctional nature of 3-(dichloromethylsilyl)propyl methacrylate—which has two hydrolyzable chloro groups—may offer distinct advantages in certain polymer composite formulations compared to trifunctional silanes like 3-(trimethoxysilyl)propyl methacrylate (TMSPM).

Mechanical Reinforcement Polymer Composites Interfacial Adhesion

Hydrolyzable Group Count and Water-Resistant Adhesion

A broader study on silane coupling agents concluded that silanes possessing three active hydrolyzable groups generally exhibit better water-resistant adhesion compared to those with fewer groups, irrespective of the organofunctional group type [1]. This class-level finding indicates that while 3-(dichloromethylsilyl)propyl methacrylate (with two chloro groups) provides adequate water resistance in specific cases, trifunctional silanes like 3-(trimethoxysilyl)propyl methacrylate (TMSPM) or 3-(trichlorosilyl)propyl methacrylate (TCSPM) may offer superior long-term hydrolytic stability in more demanding aqueous environments.

Water Resistance Adhesion Silane Coupling Agents

Strategic Application Scenarios for 3-(Dichloromethylsilyl)propyl Methacrylate Based on Comparative Performance Evidence


Polymer-Matrix Composites Requiring Enhanced Yield Stress

Based on class-level evidence indicating that silanes with two hydrolyzable groups are more effective at improving yield stress in filled polymer composites, 3-(dichloromethylsilyl)propyl methacrylate is a strategic choice for reinforcing glass fiber or particulate-filled thermoplastics and thermosets where maximizing yield strength is a primary design objective [1].

Adhesive Formulations with Moderate Thermal Cycling Requirements

The compound's performance in direct head-to-head testing shows it provides bond strength comparable to its trichloro analog after prolonged water exposure but exhibits reduced durability under extensive thermal cycling. This makes it suitable for adhesive applications in environments with stable or moderately fluctuating temperatures, but not for those experiencing frequent, wide temperature swings [1].

Surface Modification of Inorganic Substrates in Non-Severe Aqueous Environments

While trifunctional silanes offer superior water-resistant adhesion in harsh conditions, 3-(dichloromethylsilyl)propyl methacrylate provides adequate hydrolytic stability for many industrial coating and sealant applications. Its use is appropriate for modifying glass, silica, or metal surfaces in systems where long-term immersion in water is not anticipated [1].

Copolymer Synthesis for Hybrid Organic-Inorganic Materials

The methacrylate group enables incorporation of the dichlorosilyl functionality into polymer backbones via radical copolymerization, creating hybrid materials with tailored interfacial properties. The dual reactivity of this compound allows for precise control over crosslink density and the creation of well-defined organic-inorganic interfaces .

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